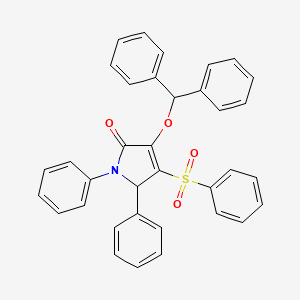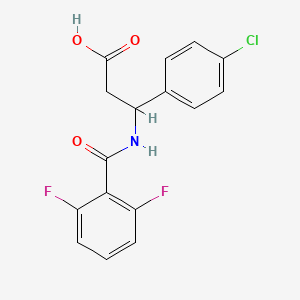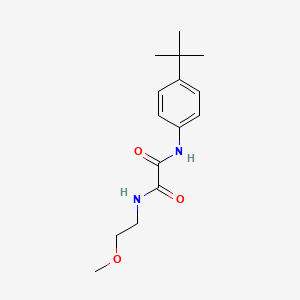![molecular formula C17H14F3NO4 B11509190 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11509190.png)
6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a trifluoromethoxy group at the 4 position of the phenyl ring, and an isoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6,7-dimethoxyphthalic anhydride with 4-(trifluoromethoxy)aniline under specific conditions to form the desired isoindolone structure. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the isoindolone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,7-Dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique properties make it suitable for use in specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-4-(trifluoromethyl)coumarin
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
Compared to similar compounds, 6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-isoindol-1-one stands out due to its specific substitution pattern and the presence of the isoindolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H14F3NO4 |
|---|---|
Molecular Weight |
353.29 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[4-(trifluoromethoxy)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C17H14F3NO4/c1-23-13-8-3-10-9-21(16(22)14(10)15(13)24-2)11-4-6-12(7-5-11)25-17(18,19)20/h3-8H,9H2,1-2H3 |
InChI Key |
OZUMCXIPIMYOSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(6-chloro-4H-1,3-benzodioxin-8-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11509120.png)

![2-{3-[2-(Adamantan-1-yloxy)ethyl]-1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B11509134.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11509141.png)


![methyl 4-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzoate](/img/structure/B11509162.png)
![4-[3-(4-fluorobenzoyl)-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11509165.png)
![3-(2-Hydroxyphenyl)-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11509166.png)
![N-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B11509174.png)
![(2-Chloro-4,5-difluorophenyl)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11509175.png)
![methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene][(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanoate](/img/structure/B11509178.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11509185.png)
